molecular formula C5H9BrS B2359711 4-bromotetrahydro-2H-thiopyran CAS No. 32358-88-6

4-bromotetrahydro-2H-thiopyran

Cat. No.: B2359711
CAS No.: 32358-88-6
M. Wt: 181.09
InChI Key: XYXKPHDVGJYKRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromotetrahydro-2H-thiopyran is an organosulfur compound with the molecular formula C5H9BrS. It is a brominated derivative of tetrahydrothiopyran, a six-membered ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromotetrahydro-2H-thiopyran can be synthesized through the bromination of tetrahydrothiopyran. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromotetrahydro-2H-thiopyran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromotetrahydro-2H-thiopyran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromotetrahydro-2H-thiopyran depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In oxidation reactions, the sulfur atom undergoes oxidation to form sulfoxides or sulfones, involving the transfer of oxygen atoms from the oxidizing agent to the sulfur atom .

Comparison with Similar Compounds

    4-Bromotetrahydro-2H-pyran: Similar structure but contains an oxygen atom instead of sulfur.

    4-Chlorotetrahydro-2H-thiopyran: Similar structure but contains a chlorine atom instead of bromine.

    Tetrahydro-2H-thiopyran: The parent compound without any halogen substitution

Uniqueness: 4-Bromotetrahydro-2H-thiopyran is unique due to the presence of both bromine and sulfur in its structure, which imparts distinct reactivity and properties compared to its analogs.

Properties

IUPAC Name

4-bromothiane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrS/c6-5-1-3-7-4-2-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXKPHDVGJYKRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32358-88-6
Record name 4-bromothiane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.